N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide . The resulting compound can then be further modified through various reactions to yield the desired product .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . These reactions can be used to introduce various functional groups into the thiazole ring, allowing for the synthesis of a wide range of compounds .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry Applications
N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the target compound, have been synthesized and tested for antiallergy activity, showing significant potency in the rat PCA model. These compounds outperformed disodium cromoglycate, a standard antiallergy agent, in terms of potency and oral activity, highlighting their potential for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983).
Synthetic Methodology
In synthetic chemistry, 3,5-disubstituted 1,2,4-thiadiazoles, which share a structural motif with the compound of interest, have been prepared through innovative synthetic routes. For instance, oxidative dimerization of thioamides using hypervalent iodine(V)-containing reagents or phosphovanadomolybdic acids has been employed to yield these thiadiazoles in excellent yield, demonstrating the versatility and efficiency of these synthetic approaches (Patil, Bhalerao, Dangate, & Akamanchi, 2009); (Yajima, Yamaguchi, & Mizuno, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds, hydrogen bonds, or other types of intermolecular interactions . The presence of the thiazole ring and the 2-oxo-2-(thiazol-2-ylamino)ethyl group in the compound may contribute to its reactivity and binding affinity.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could influence multiple pathways, potentially including those involved in inflammation, pain perception, microbial growth, and tumor progression .
Result of Action
Based on the known activities of thiazole derivatives, it could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-12(2,3)8(19)15-10-16-17-11(22-10)21-6-7(18)14-9-13-4-5-20-9/h4-5H,6H2,1-3H3,(H,13,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVANPLKYIMGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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